1-Ethyl-4-methylpyrrolidin-3-amine

Description

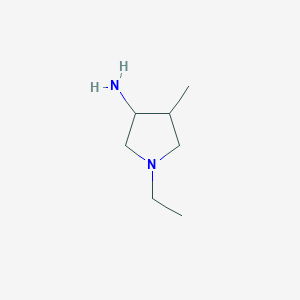

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-9-4-6(2)7(8)5-9/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOZBMFXDBJVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291455 | |

| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-61-1 | |

| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinamine, 1-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization of 1 Ethyl 4 Methylpyrrolidin 3 Amine in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For 1-Ethyl-4-methylpyrrolidin-3-amine, both ¹H and ¹³C NMR would provide critical information about its connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the signals would allow for the assignment of each proton in the molecule. The protons of the ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) protons, which would appear as a triplet. The protons on the pyrrolidine (B122466) ring would show more complex splitting patterns due to diastereotopicity and coupling with each other. The methine proton at the 4-position, adjacent to the methyl group, would likely appear as a multiplet. The protons at the 2 and 5 positions, being adjacent to the nitrogen and part of the five-membered ring, would also display distinct chemical shifts and couplings. The proton on the 3-position, bearing the amine group, would have its chemical shift influenced by the electronic environment and solvent. The protons of the primary amine group (-NH2) may appear as a broad singlet, and their chemical shift can be highly variable depending on concentration, solvent, and temperature.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The number of signals would confirm the number of non-equivalent carbon atoms. The chemical shifts of the carbons would be indicative of their local electronic environment. For instance, the carbons bonded to the nitrogen atom (C2, C5, and the ethyl group's methylene carbon) would be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons. The carbon bearing the amine group (C3) and the carbon with the methyl group (C4) would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂-CH₃ | ~2.5 (q) | ~45 |

| N-CH₂-CH₃ | ~1.1 (t) | ~12 |

| Ring-CH (C3) | ~3.0 (m) | ~55 |

| Ring-CH (C4) | ~2.2 (m) | ~35 |

| Ring-CH₂ (C2) | ~2.8 (m), ~2.4 (m) | ~58 |

| Ring-CH₂ (C5) | ~2.6 (m), ~2.1 (m) | ~52 |

| C4-CH₃ | ~1.0 (d) | ~15 |

| NH₂ | Broad, variable | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. q = quartet, t = triplet, m = multiplet, d = doublet.

Mass Spectrometry (MS) in Mechanistic and Structural Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 128.22 g/mol , the molecular ion peak ([M]⁺) would be observed in the mass spectrum. cymitquimica.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways for aliphatic amines and pyrrolidine derivatives. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. This could lead to the loss of an ethyl radical to form a stable iminium ion, or the loss of a propyl group from the ring. Cleavage of the pyrrolidine ring itself can also occur, leading to various smaller fragment ions. The presence of the amine group at the 3-position and the methyl group at the 4-position would influence the fragmentation, potentially leading to specific ions that could be used to confirm the substitution pattern. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition of the molecule. mdpi.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 128 | [C₇H₁₆N₂]⁺ | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | Loss of CH₃ |

| 99 | [C₅H₁₁N₂]⁺ | Loss of C₂H₅ |

| 85 | [C₄H₉N₂]⁺ | Ring cleavage |

| 70 | [C₄H₈N]⁺ | Ring cleavage |

| 57 | [C₃H₇N]⁺ | Ring cleavage |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the pyrrolidine ring. It would also reveal the relative stereochemistry of the substituents at the 3 and 4 positions, i.e., whether they are cis or trans to each other. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the primary amine group, which play a crucial role in the solid-state properties of the compound. While there are no published crystal structures for this compound itself, data from structurally similar compounds can provide an idea of the expected molecular geometry. spectrabase.com

Time-Resolved Spectroscopic Studies of Photoinduced Processes

Time-resolved spectroscopy is employed to study the dynamics of excited states and photoinduced processes that occur on very short timescales (femtoseconds to milliseconds). For a molecule like this compound, which lacks a strong chromophore, photoinduced processes are less likely to be a primary area of investigation unless it is part of a larger system or complex. However, if derivatized with a chromophore or used as a ligand in a metal complex, time-resolved techniques could be used to study processes such as photoinduced electron transfer or energy transfer. For instance, the amine group could act as an electron donor in a photo-excited donor-acceptor system. In such a scenario, transient absorption spectroscopy could be used to monitor the formation and decay of the resulting radical ions, providing insights into the kinetics and mechanism of the photoinduced process.

Computational Chemistry and Theoretical Studies of 1 Ethyl 4 Methylpyrrolidin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine a molecule's optimized geometry—the lowest energy arrangement of its atoms in space. For 1-Ethyl-4-methylpyrrolidin-3-amine, DFT calculations, often using a basis set like B3LYP/6-31G(d), can predict key structural parameters.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations and is based on established principles of chemical bonding for similar structures.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-N (pyrrolidine ring) | ~1.47 Å | |

| C-C (pyrrolidine ring) | ~1.54 Å | |

| N-C (ethyl group) | ~1.47 Å | |

| C-N (amine group) | ~1.46 Å | |

| N-H (amine group) | ~1.01 Å | |

| Bond Angles | ||

| C-N-C (in ring) | ~108.5° | |

| H-N-H (amine group) | ~107.0° | |

| C-C-N (amine attachment) | ~112.0° | |

| Dihedral Angles | ||

| C-N-C-C (ring pucker) | Varies |

Molecular Dynamics and Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the compound's flexibility and accessible conformations.

For this compound, key areas of flexibility include:

Rotation of the Ethyl Group: The bond connecting the ethyl group to the pyrrolidine (B122466) nitrogen allows for free rotation, leading to multiple transient conformations.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" or "twist" conformations, which can be explored through MD simulations.

Inversion of the Amine Group: The primary amine group can undergo nitrogen inversion.

Conformational analysis derived from MD trajectories helps identify the most populated conformational states and the energy barriers between them, which is crucial for understanding how the molecule might interact with other species, such as biological receptors. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding

The structure of this compound features multiple sites capable of participating in intermolecular interactions, particularly hydrogen bonding. libretexts.org These interactions are fundamental to its physical properties and how it interacts with its environment.

Hydrogen Bond Donors: The primary amine (-NH₂) group contains two hydrogen atoms that can act as hydrogen bond donors. libretexts.org

Hydrogen Bond Acceptors: The lone pair of electrons on the primary amine's nitrogen atom can accept a hydrogen bond. Furthermore, the tertiary amine nitrogen within the pyrrolidine ring also possesses a lone pair of electrons, making it a second potential hydrogen bond acceptor site. libretexts.org

The ability to both donate and accept hydrogen bonds suggests that this compound can form dimers or larger aggregates with itself and will have strong interactions with protic solvents like water or alcohols. libretexts.orgpearson.com

Elucidation of Reaction Pathways through Computational Modeling

Computational modeling can be employed to map out the potential energy surface of a chemical reaction, identifying the transition states and intermediates that connect reactants to products. This allows for the elucidation of reaction mechanisms and the calculation of activation energies.

For instance, the protonation of this compound can be modeled. The compound has two basic nitrogen atoms: the primary amine and the tertiary amine in the ring. Computational studies can determine which site is more favorable for protonation by calculating the energies of the two possible protonated forms. The transition state for the proton transfer can also be located, providing a complete energetic profile of the reaction. Such studies would likely show that the primary amine is more sterically accessible, but the tertiary amine may be more basic, and the preferred site of protonation would depend on the balance of these factors.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.org It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the MEP map would show strong negative potential around the nitrogen atoms of the primary and tertiary amines, corresponding to their lone pairs of electrons. These are the primary nucleophilic centers of the molecule. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. The hydrogen atoms of the primary amine group (-NH₂) would be depicted as regions of high positive potential, highlighting their character as hydrogen bond donors. researchgate.net

Green/Yellow Regions: Indicate areas of near-zero or moderately positive potential, typically found over the carbon-hydrogen framework of the molecule. researchgate.net

The MEP map provides an intuitive guide to the molecule's reactive sites, predicting where it will most likely engage in electrostatic interactions or chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons in the molecule. The HOMO's energy is related to the molecule's ability to donate electrons (its nucleophilicity). The shape and location of the HOMO indicate where the molecule is most likely to react with an electrophile. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy location for an incoming electron. The LUMO's energy is related to the molecule's ability to accept electrons (its electrophilicity). Its location indicates the most likely site of attack by a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily polarized and more chemically reactive.

By analyzing the energies and distributions of these frontier orbitals, FMO theory can explain and predict the outcomes of various chemical reactions. imperial.ac.ukyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical, representing typical outputs from quantum chemical calculations for a molecule of this type.)

| Molecular Orbital | Predicted Energy (eV) | Implication |

| HOMO | -5.8 | Represents electron-donating capability (nucleophilicity) |

| LUMO | +1.2 | Represents electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 | Indicator of chemical reactivity and kinetic stability |

Role of 1 Ethyl 4 Methylpyrrolidin 3 Amine in Catalyst and Ligand Design

Development of Chiral Ligands for Asymmetric Organic Transformations

The structure of 1-Ethyl-4-methylpyrrolidin-3-amine, featuring a chiral pyrrolidine (B122466) core and a diamine functionality, suggests its potential as a valuable chiral ligand for asymmetric organic transformations. The pyrrolidine ring provides a rigid and stereochemically defined backbone, which is a common characteristic of successful chiral ligands and organocatalysts. core.ac.uk The presence of two stereocenters (at the 3 and 4 positions of the pyrrolidine ring) allows for the existence of multiple diastereomers, which can be instrumental in fine-tuning the steric environment of a catalytic active site to achieve high levels of enantioselectivity.

The development of chiral ligands based on substituted pyrrolidines has been a fruitful area of research. For instance, prolinamide-based organocatalysts have been effectively used in enantioselective Biginelli reactions. mdpi.com These catalysts, derived from L-proline or trans-4-hydroxy L-proline, often incorporate additional hydrogen-bond donors to enhance their catalytic activity and selectivity. mdpi.com Similarly, the amine groups in this compound could be functionalized to introduce other coordinating or hydrogen-bonding moieties, thereby creating a library of ligands for various asymmetric reactions.

The effectiveness of chiral diamine ligands in asymmetric synthesis is well-documented. chemrxiv.org These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. The structural rigidity and the defined spatial arrangement of the two nitrogen atoms in this compound make it a promising candidate for such applications. By analogy with other chiral diamines, it could potentially be employed in a range of metal-catalyzed asymmetric reactions, including hydrogenations, allylic alkylations, and various carbon-carbon bond-forming reactions. chemrxiv.orggoogle.com

| Ligand Type | Asymmetric Transformation | Metal | Achieved Enantioselectivity (ee) |

| Chiral Diamine | Asymmetric Hydrogenation | Rhodium | Up to 99% |

| Prolinamide | Biginelli Reaction | - (Organocatalyst) | Good to excellent |

| Imidazolidin-4-one derivative | Henry Reaction | Copper(II) | Up to 97% beilstein-journals.org |

| Sparteine-like Diamine | Addition reactions in water | Copper, Palladium | Excellent |

Coordination Chemistry with Transition Metal Centers

The two nitrogen atoms of this compound position it as a potential bidentate ligand, capable of forming stable chelate complexes with a variety of transition metal centers. The formation of a five-membered ring upon chelation is entropically favored and often leads to thermodynamically stable metal complexes. The coordination of such ligands to a metal ion is fundamental to creating effective catalysts for a wide array of chemical transformations. vot.pl

The coordination environment around a metal center, including the bite angle and the steric bulk of the ligand, plays a crucial role in determining the reactivity and selectivity of the resulting catalyst. The substituents on the pyrrolidine ring of this compound (the ethyl group on one nitrogen and the methyl group at the 4-position) would influence the steric environment of the coordinated metal, which can be leveraged to control substrate access and the stereochemical outcome of a reaction.

Transition metal complexes with amine-containing ligands are known to participate in a wide range of catalytic processes. core.ac.uk The specific electronic properties of the nitrogen donors in this compound would modulate the electron density at the metal center, thereby influencing its catalytic activity. For instance, in copper-catalyzed cross-coupling reactions, the nature of the amine ligand is critical for the efficiency of the catalytic cycle.

| Transition Metal | Potential Catalytic Application | Ligand Role |

| Rhodium | Asymmetric Hydrogenation, Hydroformylation | Creation of a chiral environment |

| Palladium | Cross-Coupling Reactions, Allylic Alkylation | Stabilization of the active species, influencing selectivity |

| Copper | Henry Reaction, N-Arylation | Formation of a chiral Lewis acid catalyst |

| Iridium | Asymmetric Annulation Reactions | Generation of chiral dipole species nih.gov |

Mechanistic Studies of Catalytic Performance

Understanding the mechanism of a catalytic reaction is key to optimizing its performance and designing more efficient catalysts. For a ligand like this compound, mechanistic studies would focus on how its structural and electronic properties influence the catalytic cycle. In a hypothetical metal-catalyzed reaction, the ligand would likely play several roles.

Firstly, it would bind to the metal precursor to form the active catalytic species. The stereochemistry of the ligand would be imprinted onto the metal center, creating a chiral pocket. During the catalytic cycle, this chiral environment would be responsible for discriminating between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants, leading to an enantiomerically enriched product.

Furthermore, in cooperative catalysis, where a metal catalyst and an organocatalyst work in concert, a chiral amine like this compound could potentially fulfill a dual role or act as the organocatalytic component. For example, in asymmetric annulation reactions catalyzed by a chiral iridium complex and a tertiary amine, the amine activates one of the substrates to form a reactive intermediate. nih.gov

Exploration of Biological Interactions and Structure Activity Relationships of Pyrrolidine Amine Scaffolds

Investigation of Ligand-Receptor Binding Mechanisms

The stereochemistry of the pyrrolidine (B122466) scaffold is a critical determinant of binding affinity and functional activity. Different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different biological profiles due to their unique spatial orientations, which affect how they interact with enantioselective protein targets. nih.govresearchgate.net For instance, studies on pyrrolidine derivatives targeting the 5-HT3 receptor have shown that subtle changes in the stereochemistry and the nature of the substituents can lead to a wide range of affinities and functional outcomes, from antagonist to full agonist activity. nih.gov

The basicity of the pyrrolidine nitrogen also plays a crucial role in ligand-receptor interactions. nih.gov This basicity can be modulated by the presence of substituents on the ring, which in turn can influence the strength of ionic interactions with acidic residues in the receptor's binding site. nih.gov

Structure-Activity Relationship (SAR) Analysis of Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidine derivatives, SAR analyses have revealed several key principles that guide the design of potent and selective ligands. nih.govmdpi.com

The position and nature of substituents on the pyrrolidine ring have a profound impact on activity. For example, in a series of pyrrolidine-2,5-dione derivatives investigated for anticonvulsant activity, the type of substituent at the 3-position was found to be a major determinant of their protective effects in different seizure models. nih.gov Similarly, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, modifications at various positions of a pyrrolidine pentamine scaffold showed that while some positions were highly sensitive to substitution, others offered opportunities for optimization. mdpi.comnih.gov

The following table illustrates a hypothetical SAR analysis for a generic pyrrolidine amine scaffold, based on common findings in the literature.

| Modification | Position | Observed Activity Change | Potential Rationale |

| Introduction of a hydroxyl group | C3 or C4 | Increased potency | Formation of a new hydrogen bond with the receptor. |

| Variation of alkyl chain length | N1 | Optimal length for potency | Improved hydrophobic interactions within the binding pocket. |

| Introduction of a bulky group | C4 | Decreased activity | Steric hindrance preventing optimal binding. |

| Change in stereochemistry | C3 | Altered or abolished activity | The new stereoisomer does not fit the chiral binding site. |

These examples underscore the importance of systematic modifications and biological testing to elucidate the SAR of a given pyrrolidine scaffold.

Computational Approaches to Molecular Interactions, including Molecular Docking

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between ligands and their target receptors at the molecular level. mdpi.comnih.gov These techniques allow researchers to visualize the binding pose of a ligand within the active site of a protein and to estimate the binding affinity. mdpi.com

For pyrrolidine-containing compounds, molecular docking studies have been instrumental in:

Predicting Binding Modes: Docking simulations can reveal the likely orientation of the pyrrolidine scaffold and its substituents within the receptor's binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govacs.org

Guiding Lead Optimization: By understanding the predicted binding mode, medicinal chemists can make more informed decisions about which modifications are likely to improve potency and selectivity. researchgate.net For instance, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a chemist might rationally design a new analog with a substituent that can fill this pocket.

Explaining SAR Data: Docking can provide a structural rationale for experimentally observed SAR trends. For example, if a particular substituent leads to a loss of activity, a docking study might show that this is due to a steric clash with the receptor. acs.org

A study on pyrrolidine-based iminosugars as inhibitors of β-glucocerebrosidase utilized molecular docking to reveal that a long alkyl chain at the α-1-C position had favorable hydrophobic interactions, while the iminosugar portion formed crucial hydrogen bonds with key amino acid residues, explaining the high potency of the designed inhibitor. nih.gov

Enzymatic Studies and Investigations of Biochemical Pathway Modulation

Pyrrolidine scaffolds are found in a wide range of enzyme inhibitors, targeting various enzyme classes such as kinases, proteases, and glycosidases. nih.govfrontiersin.org Enzymatic studies are crucial for determining the inhibitory potency (e.g., IC50 or Ki values) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) of these compounds.

For instance, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov In vitro enzymatic assays are used to quantify the extent to which these compounds can inhibit the activity of these enzymes, providing a measure of their potential as antidiabetic agents. nih.gov

Furthermore, pyrrolidine-containing molecules can modulate entire biochemical pathways. For example, inhibitors of certain kinases can block signaling cascades that are dysregulated in diseases like cancer. nih.gov The identification of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as inhibitors of ENPP1 demonstrates the potential of pyrrolidine-based compounds to modulate the STING pathway for cancer immunotherapy. acs.org

The table below provides examples of pyrrolidine derivatives and their targeted enzymes, illustrating the diverse roles these scaffolds can play in modulating biochemical pathways.

| Compound Class | Target Enzyme/Pathway | Therapeutic Area |

| Pyrrolidine-based iminosugars | β-Glucocerebrosidase | Gaucher Disease nih.gov |

| Pyrrolidine-2,5-diones | Not specified | Anticonvulsant nih.gov |

| Pyrrolidine Pentamines | Aminoglycoside 6'-N-acetyltransferase | Antibiotic Resistance mdpi.comnih.gov |

| Pyrrolopyrimidinones | ENPP1/STING Pathway | Cancer Immunotherapy acs.org |

| Pyrrolidine Sulfonamides | Dipeptidyl peptidase-4 (DPP-IV) | Diabetes frontiersin.org |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-methylpyrrolidin-3-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

The synthesis typically involves alkylation of pyrrolidine derivatives. A common approach is reacting 4-methylpyrrolidin-3-amine with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ or NaH in ethanol/acetonitrile). Optimization requires monitoring variables like temperature (60–80°C), solvent polarity, and stoichiometric ratios using Design of Experiments (DoE) frameworks. For example, highlights the use of ethyl halides in piperidine alkylation, suggesting analogous protocols for pyrrolidine systems . Reaction progress can be tracked via TLC or LC-MS, and purity assessed via ¹H NMR (e.g., integration of ethyl/methyl proton signals) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural characterization?

- Methodological Answer :

Conflicting NMR signals may arise from stereochemical variations or solvent effects. For example, the ethyl group’s chemical shift in this compound may vary due to conformational flexibility. To resolve this:- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Compare experimental shifts with computational predictions (DFT-based tools like Gaussian).

- Validate using X-ray crystallography if crystalline derivatives are accessible (see for analogous pyridine structural validation) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

While specific toxicity data for this compound may be limited, outlines general precautions for pyrrolidine derivatives:- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of vapors.

- Store in inert atmospheres (argon/nitrogen) to minimize degradation .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect the compound’s physicochemical and biological properties?

- Methodological Answer :

Stereoisomerism in pyrrolidines influences hydrogen bonding, solubility, and receptor binding. To study this:- Synthesize enantiomers via chiral catalysts (e.g., BINOL-based systems) and separate using chiral HPLC .

- Compare logP (octanol-water partitioning) and pKa values via potentiometric titration.

- Conduct molecular docking studies to assess interactions with biological targets (e.g., ’s approach for pyrimidine analogs) .

Q. What strategies can mitigate side reactions (e.g., over-alkylation) during scale-up synthesis?

- Methodological Answer :

Over-alkylation can be minimized by:- Using bulky bases (e.g., DBU) to control regioselectivity .

- Employing flow chemistry for precise stoichiometric control (see ’s LabMate.AI architecture for reaction automation) .

- Monitoring intermediates via inline IR spectroscopy.

Q. How can computational models predict the compound’s reactivity in novel reaction environments (e.g., photoredox catalysis)?

- Methodological Answer :

Machine learning (ML) frameworks, such as those in , can predict reactivity by training on datasets of pyrrolidine derivatives. Key steps include:- Generating quantum mechanical descriptors (HOMO/LUMO energies, Fukui indices).

- Validating predictions with small-scale exploratory reactions .

- Integrating feedback loops to refine ML algorithms (e.g., Bayesian optimization).

Q. What orthogonal analytical techniques validate purity when HPLC/MS data conflict with elemental analysis?

- Methodological Answer :

Discrepancies may arise from hygroscopicity or non-volatile impurities. Resolve this via:- Thermogravimetric analysis (TGA) to assess moisture content.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Combustion-based CHN analysis for elemental composition .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

Variability may stem from differences in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies:

Tables for Comparative Analysis

Q. Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Ethyl bromide alkylation | 65–75 | >95% | |

| Reductive amination | 50–60 | 90% | |

| Flow chemistry | 80–85 | >98% |

Q. Table 2. Analytical Techniques for Validation

| Technique | Application | Sensitivity |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | 1–5 mol% |

| HRMS | Exact mass determination | 0.1 ppm |

| Chiral HPLC | Enantiomer separation | 0.01% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.